Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

Descripción general

Descripción

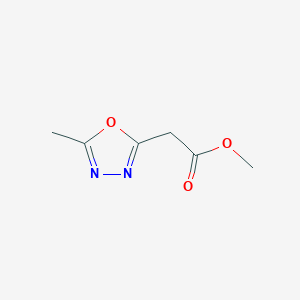

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is an organic compound with the molecular formula C6H8N2O3 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) . Another method involves the condensation of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Neurodegenerative Disease Treatment

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is being investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are characterized by tau-mediated neurodegeneration, where the aggregation of tau protein leads to neuronal dysfunction. Recent studies have highlighted the role of compounds with oxadiazole moieties as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in tau hyperphosphorylation and aggregation. The inhibition of OGA could potentially mitigate the progression of tauopathies by reducing the accumulation of pathological tau forms .

Bioactivity and Pharmacological Properties

Compounds containing the oxadiazole ring system exhibit a range of biological activities. Research indicates that these compounds possess anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The favorable metabolic profile and capability for hydrogen bonding make them suitable candidates for drug design . Specifically, this compound has shown promise in preliminary studies as a bioactive compound with potential therapeutic applications.

Anticancer and Antimicrobial Properties

The oxadiazole derivatives have been extensively studied for their anticancer properties. They are believed to interfere with cellular processes that lead to tumor growth and proliferation. Additionally, their antibacterial and antifungal activities make them valuable in developing new antimicrobial agents . For instance, this compound could be utilized in formulations aimed at combating resistant bacterial strains.

Electro-optical Applications

Beyond pharmacology, this compound can be explored in material sciences for its electro-optical properties. The stability and luminescent characteristics of oxadiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices . Their ability to form stable films with good electron transport capabilities enhances their applicability in advanced materials.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential treatment for Alzheimer's disease and PSP through OGA inhibition |

| Biological Activity | Anticancer, anti-inflammatory, antibacterial properties |

| Material Science | Use in OLEDs and other electro-optical devices due to stability and luminescent properties |

Mecanismo De Acción

The mechanism of action of methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can be compared with other similar compounds, such as:

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an ester group.

(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid: This compound has a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities. The oxadiazole ring structure has been associated with various pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The compound features a methyl ester functional group attached to a 5-methyl-1,3,4-oxadiazole moiety. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, which contributes to its biological activity.

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit a wide range of biological activities, including:

- Anticancer : Oxadiazoles have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Antimicrobial : Various derivatives have demonstrated effectiveness against bacteria and fungi, making them candidates for new antimicrobial agents.

- Anti-inflammatory : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro and in vivo.

- Antidiabetic : Certain oxadiazoles have been reported to improve insulin sensitivity and glucose uptake in diabetic models.

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives through high-throughput screening methods. The compound demonstrated significant inhibition of cancer cell proliferation with an IC50 value of 180 nM in specific assays .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests revealed that it exhibits moderate activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research has also indicated that compounds with the oxadiazole structure can modulate inflammatory pathways. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures .

Case Studies

- In Vitro Anticancer Study : In a controlled laboratory setting, this compound was tested on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. The results showed that it was particularly effective against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMVDLIVQDXOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.